molecular formula C9H6Br2O B12277085 2,3-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 50870-59-2

2,3-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B12277085
CAS No.: 50870-59-2
M. Wt: 289.95 g/mol
InChI Key: DKFIODDWNZLRCT-UHFFFAOYSA-N
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Description

2,3-Dibromo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H4Br2O It is a derivative of 1H-inden-1-one, where two bromine atoms are attached to the 2 and 3 positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out by treating 2,3-dihydro-1H-inden-1-one with bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the indene ring, resulting in the formation of the dibromo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise temperature control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 2,3-dihydro-1H-inden-1-one by using reducing agents like zinc and acetic acid.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,3-dibromo-1H-inden-1-one.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Zinc dust and acetic acid or other mild reducing agents.

    Oxidation: Chromium trioxide in acetic acid or other strong oxidizing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2,3-dihydro-1H-inden-1-one derivatives.

    Reduction: 2,3-dihydro-1H-inden-1-one.

    Oxidation: 2,3-dibromo-1H-inden-1-one.

Scientific Research Applications

2,3-Dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it has been studied as a dual inhibitor of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), which are enzymes involved in neuroinflammation and Alzheimer’s disease . The bromine atoms in the compound play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

50870-59-2

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

2,3-dibromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H

InChI Key

DKFIODDWNZLRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2=O)Br)Br

Origin of Product

United States

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